(3R)-1-methylpyrrolidin-3-amine
Overview
Description
“(3R)-1-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C5H12N2 and a molecular weight of 100.16 . It is also known by its IUPAC name, (3R)-1-methyl-3-pyrrolidinamine . The compound is typically available as a colorless to yellow sticky oil to semi-solid or liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 . The InChI key is UNHOPMIDKWXFMF-RXMQYKEDSA-N .Physical and Chemical Properties Analysis
“this compound” is typically stored at room temperature . The compound is typically available as a colorless to yellow sticky oil to semi-solid or liquid .Scientific Research Applications
Cancer Treatment Research
One of the significant applications of (3R)-1-methylpyrrolidin-3-amine derivatives is in the development of cancer treatments. For instance, the compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) has been identified as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP), exhibiting excellent potency against both PARP-1 and PARP-2 enzymes. This compound has reached human phase I clinical trials for cancer treatment, demonstrating effectiveness in combination with other drugs in melanoma and breast cancer models (Penning et al., 2009).
Synthesis of Serotonin/Norepinephrine Reuptake Inhibitor
Another application involves the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. A methodology involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been applied in the synthesis of such inhibitors, specifically the compound (3R)-3-(1 H-indol-1-yl)- N-methyl-3-phenylpropan-1-amine. This approach maintains the enantiomeric purity and is significant in the field of neuropharmacology (Lifchits & Charette, 2008).
Development of Antagonists for Neurological Conditions
Compounds derived from this compound have been used in the synthesis of selective antagonists for neurological conditions. For example, ABT-239, a potent and selective H3 receptor antagonist, was synthesized using a process involving key components derived from 2-(R)-methylpyrrolidine. This synthesis is notable for its efficiency and potential application in treating neurological disorders (Ku et al., 2006).
Advanced Chemical Synthesis Techniques
This compound and its derivatives also play a role in advanced chemical synthesis techniques. A notable example is its use in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic developed for veterinary use. The synthesis process demonstrates the application of asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound have been utilized in the development of advanced materials for wastewater treatment. For example, magnetic amine/Fe3O4 functionalized biopolymer resin, incorporating amine groups derived from compounds like 1-methylpyrrolidin-2-one, has been used to remove anionic dyes from water, showcasing high adsorption capacity and efficiency (Song et al., 2016).
Safety and Hazards
“(3R)-1-methylpyrrolidin-3-amine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H225, H302, H314, H315, H319, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P305, P310, P312, P330, P338, P351, P363, P370, P378, P405 .
Properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOPMIDKWXFMF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610290 | |
Record name | (3R)-1-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457097-75-5 | |
Record name | (3R)-1-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-Amino-1-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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